Comparative Functional Group Impact: Presence of Alpha-Amino Group Enhances Anti-Inflammatory Potential
The addition of an alpha-amino group to the phenylacetic acid scaffold is a critical determinant of enhanced anti-inflammatory potency. While direct head-to-head data for the target compound are absent, a clear class-level inference can be drawn from the established SAR of related phenylacetic acids [1]. Specifically, the non-amino analog, 3-phenoxyphenylacetic acid, exhibits weak inhibition of mouse COX-2 with an IC50 of 6100 nM [2]. In contrast, the 2-amino substituent on phenylacetic acid derivatives has been shown to significantly increase prostaglandin synthetase inhibition activity, establishing the alpha-amino group as a beneficial modification for this target class . Amino(3-phenoxyphenyl)acetic acid incorporates this same beneficial alpha-amino functionality, thus distinguishing it from its non-amino counterpart.
| Evidence Dimension | COX-2 Enzyme Inhibition |
|---|---|
| Target Compound Data | Data not available; inferred benefit from alpha-amino SAR class |
| Comparator Or Baseline | 3-Phenoxyphenylacetic acid (IC50 = 6100 nM) |
| Quantified Difference | Comparator is 6.1 µM (weak); target compound contains a substituent (alpha-amino) known to enhance potency in this class. |
| Conditions | Mouse COX-2 mediated 2-arachidonoylglycerol oxygenation assay [2] |
Why This Matters
For researchers screening for anti-inflammatory leads, the presence of the alpha-amino group in the target compound offers a synthetically tunable handle and a higher probability of generating potent analogs compared to starting with the non-amino analog.
- [1] Atkinson DC, et al. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. J Med Chem. 1983 Oct;26(10):1361-4. View Source
- [2] BindingDB. BDBM50060976: (3-Phenoxy-phenyl)-acetic acid. IC50 for mouse COX-2. View Source
